4-(Imidazo[2,1-b]thiazol-6-yl)phenol
Description
4-(Imidazo[2,1-b]thiazol-6-yl)phenol (CAS: 266685-19-2) is a heterocyclic compound featuring a phenol group attached to the 6-position of an imidazo[2,1-b]thiazole scaffold. Its molecular formula is C₁₁H₈N₂OS, with a molecular weight of 216.26 g/mol . The imidazo[2,1-b]thiazole core is a fused bicyclic system combining imidazole and thiazole rings, which is known for its versatility in medicinal chemistry.
Properties
Molecular Formula |
C11H8N2OS |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-imidazo[2,1-b][1,3]thiazol-6-ylphenol |
InChI |
InChI=1S/C11H8N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-7,14H |
InChI Key |
CUFPGQXVRGWHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[2,1-b]thiazol-6-yl)phenol typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often involve heating the reagent mixture in a solvent like benzene for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems with multistage reactors. For example, the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in a three-reactor system can yield imidazo[2,1-b]thiazole derivatives . This method allows for efficient production without the need for isolating intermediate compounds.
Chemical Reactions Analysis
One-Pot Multibond Formation
A novel one-pot method involves the reaction of aryl isothiocyanates (e.g., phenyl isothiocyanate) and propargylic amines (e.g., propargylamine) in the presence of a copper(II) catalyst (e.g., Cu(OAc)₂) and a hypervalent iodine reagent (e.g., PIDA or PIFA) . This cascade process generates 2-alkylene benzimidazo[2,1-b]thiazolines via nucleophilic addition, cyclization, and oxidative coupling.
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Key Steps :
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Formation of a thiourea-type intermediate.
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Intramolecular 5-exo-dig cyclization.
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Oxidative coupling to form the final heterocycle.
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Example :
Phenyl isothiocyanate (1a) and propargylamine (2a) yield 3a (6-phenyl-2-prop-1-ynylbenzimidazo[2,1-b]thiazoline) under CuI/PIDA/PIFA conditions .
| Reaction Conditions | Yield | Product |
|---|---|---|
| Cu(OAc)₂ (0.5 mol%), PIFA (1.6 equiv), rt | 92% | 3a |
Transition-Metal-Catalyzed Oxidative Coupling
2-Aminothiazoles and acetophenones undergo intramolecular cyclization via copper(II) triflate/potassium iodide or iron(III) chloride/zinc iodide systems to form 6-substituted imidazo[2,1-b]thiazoles . This method forms two C–N bonds in a one-pot process.
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Advantages :
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Mild conditions (room temperature).
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Tolerance to functional groups.
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Mechanism :
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Generation of thiazolium ylides.
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Cyclization to form the fused heterocycle.
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Condensation with α-Bromoarylketones
In the synthesis of biphenyl-containing derivatives, 4-(Imidazo[2,1-b]thiazol-6-yl)phenol is prepared by condensing intermediates with α-bromoarylketones under reflux in ethanol . This step involves nucleophilic substitution or coupling reactions.
Formation of Acetohydrazides
The compound reacts with mercaptoacetic acid or 2-mercaptopropionic acid under reflux to form acetamide derivatives (e.g., 5a-d and 6a-d) . These reactions likely involve nucleophilic substitution of the phenolic hydroxyl group.
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Example :
Reaction of 4a (6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetohydrazide) with mercaptoacetic acid yields 5a (2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetamide) .
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 4a | Mercaptoacetic acid | 5a | 72.5% |
Schiff Base Formation and Cyclization
The phenolic hydroxyl group participates in Schiff base formation with aldehydes, followed by cyclization using phthalic anhydride or glycine to yield oxazepine or imidazolone derivatives . For example, condensation with aromatic aldehydes forms intermediates like 4A , which cyclize into oxazepine derivatives (13–17) .
Selenylation
Phenylselenyl chloride (PSCl) reacts with the compound under urea hydrogen peroxide conditions to introduce a selenyl group at the 5-position . This substitution enhances chemical stability and electronic properties.
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Example :
3q (6-(4-methoxyphenyl)-2-methyl-5-(phenylselanyl)imidazo[2,1-b]thiazole) is synthesized via this method, characterized by HRMS and NMR .
Stability and Intermediate Formation
In one-pot syntheses, intermediates like thiazolidine-type compounds are unstable under certain conditions, necessitating controlled reaction protocols (e.g., sequential addition of PIFA) .
Role of Catalysts and Reagents
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the imidazo[2,1-b]thiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of imidazo[2,1-b]thiazole have shown promise against Mycobacterium tuberculosis and various viral pathogens. A study evaluated novel derivatives for their antitubercular activity using the Microplate Alamar Blue Assay, highlighting several compounds with effective inhibition against tuberculosis strains .
Antiviral Properties
The antiviral potential of 4-(Imidazo[2,1-b]thiazol-6-yl)phenol has been explored against several viruses. Research demonstrated that certain derivatives exhibited activity against Coxsackie B4 virus and Feline coronavirus . The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development.
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have been reported to possess anticancer properties through multiple mechanisms. For example, some derivatives have shown selective inhibition against cancer cell lines while exhibiting minimal toxicity towards normal cells . The compound's structure allows for modifications that can enhance its efficacy against various cancer types.
Biological Evaluation Techniques
Research on this compound often employs several biological evaluation techniques:
- Binding Affinity Studies : Investigating the compound's interaction with specific enzymes or receptors using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- In Vitro Assays : Evaluating cytotoxicity and efficacy against various pathogens using cell culture models.
- Molecular Docking Studies : Analyzing the potential binding modes and affinities of the compound with target proteins to predict its biological activity.
Case Studies and Research Findings
A variety of studies have documented the applications and effectiveness of this compound:
These findings illustrate the compound's versatility and potential as a lead structure for drug development across multiple therapeutic areas.
Mechanism of Action
The mechanism of action of 4-(Imidazo[2,1-b]thiazol-6-yl)phenol involves its interaction with various molecular targets and pathways. For instance, it can modulate the immune system through T-cell activation and proliferation, increase neutrophil mobility, and stimulate antibody formation . Additionally, it can inhibit specific enzymes or receptors involved in cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Structural Insights
Substituents on the Phenyl Ring: Methylsulfonyl Group: In 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole, the electron-withdrawing sulfonyl group enhances COX-2 selectivity, critical for anti-inflammatory applications . Phenol vs. Carboxamide: The phenol in this compound contrasts with the quinoxaline-carboxamide in SRT1720, which confers SIRT1 agonism by mimicking NAD⁺ binding .
Core Modifications :
- Coumarin Hybrids : Coumarin derivatives (e.g., 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one) show cell-specific antiviral activity, suggesting substituents like methoxy or methyl direct interactions with viral replication machinery .
- Thiadiazole vs. Thiazole : Imidazo[2,1-b]thiadiazoles (e.g., 6-(4-chlorophenyl)-2-isobutylimidazo[2,1-b][1,3,4]thiadiazole) exhibit broader activities (antitubercular, antifungal) due to the additional nitrogen in the thiadiazole ring .
Biological Activity
The compound 4-(Imidazo[2,1-b]thiazol-6-yl)phenol is part of a class of imidazo[2,1-b]thiazole derivatives known for their diverse pharmacological activities. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential across various diseases.
Overview of Imidazo[2,1-b]thiazole Derivatives
Imidazo[2,1-b]thiazole derivatives have garnered significant interest due to their broad spectrum of biological activities, including:
- Antibacterial
- Antiviral
- Antitumor
- Anti-inflammatory
- Neuroprotective
These compounds are characterized by their fused heterocyclic structure, which contributes to their interaction with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. For instance, a series of derivatives have been synthesized and evaluated for their biological activity through various methods such as:
- Microplate Alamar Blue Assay for antitubercular activity.
- Functional assays for neuroprotective effects in cardiac tissues and vascular smooth muscle.
Table 1: Summary of Biological Activities
Antimycobacterial Activity
The imidazo[2,1-b]thiazole derivatives have shown potential as antimycobacterial agents. The mechanism involves the disruption of metabolic pathways in Mycobacterium tuberculosis, which is crucial for its survival and replication. The compounds' ability to inhibit specific enzymes has been linked to their structural features, particularly the imidazole and thiazole rings.
Antiviral Mechanism
Research indicates that certain derivatives can inhibit viral replication by targeting viral proteins or host cell pathways essential for viral entry and replication. For example, compounds have been effective against viruses such as Coxsackie B4 and Feline coronavirus, suggesting a multifaceted mechanism involving both direct antiviral activity and modulation of host immune responses.
Neuroprotective Effects
The neuroprotective properties of this compound are attributed to its ability to modulate calcium channels and reduce oxidative stress in neuronal cells. This activity is particularly relevant in conditions like neurodegeneration where calcium homeostasis is disrupted.
Case Studies
- Antitubercular Efficacy : A study demonstrated that specific imidazo[2,1-b]thiazole derivatives inhibited Mycobacterium tuberculosis growth significantly more than traditional antibiotics .
- Neuroprotection in Cardiac Tissues : A focused library of dihydropyridine derivatives based on the imidazo[2,1-b]thiazole scaffold showed enhanced neuroprotective effects compared to standard treatments like nifedipine .
- Urease Inhibition : The development of sulfonate and sulfamate derivatives led to compounds that effectively inhibited urease activity critical in Helicobacter pylori infections .
Q & A
Q. What are the efficient synthetic routes for 4-(Imidazo[2,1-b]thiazol-6-yl)phenol?
- Methodological Answer : The synthesis of imidazo[2,1-b]thiazole derivatives can be achieved via multi-step protocols. For example, in a Heck reaction-based approach, 3-iodothioanisole reacts with intermediate compounds under Pd-catalyzed conditions to form a sulfone intermediate, followed by demethylation using boron tribromide to yield the phenol derivative . Alternatively, a one-pot, three-component reaction using aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene under solvent-free conditions with Eaton's reagent as a catalyst achieves high yields (90–96%) by facilitating nucleophilic addition and cyclization . Optimization of catalysts (e.g., Eaton's reagent vs. FeCl₃) and reaction temperatures (e.g., 80°C) is critical for maximizing efficiency .
Q. What analytical methods are used to confirm the structure and purity of this compound derivatives?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques such as IR (to identify functional groups like -OH or sulfone groups) and HPLC for purity assessment . Single-crystal X-ray diffraction is employed to resolve molecular geometry, as demonstrated in studies of related imidazo-thiadiazole derivatives . Melting point analysis and elemental composition verification (e.g., via HRMS) are standard for purity validation .
Q. What biological activities are associated with imidazo[2,1-b]thiazole derivatives?
- Methodological Answer : Imidazo[2,1-b]thiazoles exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and urease inhibition . For instance, derivatives with sulfonate or sulfamate groups show potent urease inhibition, with IC₅₀ values in the nanomolar range, attributed to interactions with the enzyme's active site . Phenol-substituted derivatives, such as this compound, are of interest due to their enhanced solubility and hydrogen-bonding potential in biological systems .
Advanced Research Questions
Q. How do electron-donating substituents influence the synthesis and bioactivity of imidazo[2,1-b]thiazole derivatives?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃, -CH₃) on aromatic aldehydes improve reaction kinetics and yields during synthesis by stabilizing intermediates via resonance . For example, benzaldehydes with -OCH₃ achieve 96% yield in Eaton's reagent-mediated cyclization, while electron-withdrawing groups (e.g., -NO₂) reduce yields to 70–80% . In bioactivity, electron-donating substituents enhance binding to targets like FLT3 or EGFR kinases by modulating electron density and hydrophobic interactions .
Q. How can researchers resolve contradictions in catalytic efficiency during imidazo[2,1-b]thiazole synthesis?
- Methodological Answer : Contradictions in catalyst performance (e.g., Eaton's reagent vs. methane sulfonic acid) require systematic optimization. For instance, Eaton's reagent (a P₂O₅/methanesulfonic acid mixture) outperforms FeCl₃ or AlCl₃ in cyclization reactions due to dual activation of carbonyl/ethynyl groups and nucleophilic facilitation . Researchers should screen catalysts under varied temperatures (e.g., 25–80°C) and solvent conditions (e.g., solvent-free vs. ethanol) while monitoring yields via HPLC .
Q. What mechanistic insights explain the kinase inhibition by this compound derivatives?
- Methodological Answer : Derivatives such as 5-(imidazo[2,1-b]thiazol-6-yl)-4-methylthiazol-2-amine inhibit tyrosine kinases (e.g., EGFR) by competing with ATP for binding to the kinase domain. Structure-activity relationship (SAR) studies reveal that substituents at the 6-position (e.g., phenyl vs. bromophenyl) modulate hydrophobic interactions, while the phenol group enhances solubility and hydrogen bonding with catalytic residues . Molecular docking and kinetic assays (e.g., IC₅₀ determination) are critical for validating inhibition mechanisms .
Q. How can structure-activity relationships (SAR) guide the design of anti-urease imidazo[2,1-b]thiazoles?
- Methodological Answer : SAR studies on sulfonate/sulfamate derivatives demonstrate that bulky substituents (e.g., 3-(methylsulfonyl)phenyl) enhance urease inhibition by occupying hydrophobic pockets near the active site . Phenol-containing derivatives, such as this compound, show improved potency due to hydrogen bonding with nickel ions in the enzyme's active site . Computational modeling (e.g., molecular dynamics simulations) and mutagenesis studies are recommended to refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
